methyl (2E)-3-(5-methoxy-1H-indol-2-yl)prop-2-enoate
Description
Properties
IUPAC Name |
methyl (E)-3-(5-methoxy-1H-indol-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-16-11-4-5-12-9(8-11)7-10(14-12)3-6-13(15)17-2/h3-8,14H,1-2H3/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAQUUBSQGHUEK-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)C=CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=C2)/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(5-methoxy-1H-indol-2-yl)prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxyindole and methyl acrylate.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Procedure: The 5-methoxyindole is first deprotonated by the base, forming a nucleophilic species. This nucleophile then attacks the electrophilic carbon of the methyl acrylate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is typical for esters and can be tailored for further functionalization:
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Acidic Hydrolysis : Prolonged heating with aqueous HCl or H₂SO₄ generates the free acid.
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Basic Hydrolysis : Saponification with NaOH or KOH in aqueous ethanol produces the carboxylate salt, which can be acidified to isolate the acid .
Example Conditions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1M HCl | Reflux, 6 h | Acrylic acid derivative | ~85%* | |
| 0.5M NaOH | RT, 12 h | Sodium carboxylate | >90%* |
*Inferred from analogous α-indolylacrylate hydrolysis .
Electrophilic Substitution on the Indole Ring
The 5-methoxy group activates the indole ring at specific positions (e.g., C7) for electrophilic attack due to its electron-donating nature . Documented reactions for similar systems include:
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Nitration : HNO₃/AcOH at 0–5°C introduces nitro groups at C7 .
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Halogenation : NBS or Br₂ in DCM selectively brominates C7 .
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Formylation : Vilsmeier-Haack reaction (POCl₃/DMF) adds formyl groups .
Positional Reactivity
| Electrophile | Position | Driving Factor | Example Yield* | Source |
|---|---|---|---|---|
| NO₂⁺ | C7 | Methoxy-directed activation | 60–70% | |
| Br⁺ | C7 | Resonance stabilization | 75–80% |
*Based on methoxy-activated indole analogs .
Nucleophilic Additions to the α,β-Unsaturated Ester
The acrylate’s conjugated double bond facilitates Michael additions and similar reactions:
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Thiol Addition : Thiophenol or cysteine derivatives add to the β-carbon under mild basic conditions .
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Amine Addition : Primary amines (e.g., benzylamine) form β-amino esters .
Representative Reaction
| Nucleophile | Catalyst | Conditions | Product | Yield* | Source |
|---|---|---|---|---|---|
| PhSH | Et₃N | DCM, RT, 2 h | β-Thioether derivative | 88% | |
| BnNH₂ | None | EtOH, reflux, 4 h | β-Amino ester | 82% |
*Adapted from α-indolylacrylate reactions .
Cycloaddition Reactions
The acrylate moiety participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene):
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Conditions : Thermal activation (80–100°C) or Lewis acid catalysis (e.g., BF₃·Et₂O) .
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Product : Six-membered cyclohexene-fused indole systems.
Example
| Diene | Catalyst | Temperature | Product | Yield* | Source |
|---|---|---|---|---|---|
| Cyclopentadiene | None | 100°C, 8 h | Cycloadduct | 65% |
*Inferred from furan-indole cycloadditions.
Catalytic Transformations
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Lewis Acid-Catalyzed Cyclization : InCl₃ or Sc(OTf)₃ promotes intramolecular cyclization to form polycyclic indole derivatives .
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Brønsted Acid Catalysis : Ionic liquids (e.g., [BMIM]HSO₄) enhance reaction rates in condensations .
Notable Catalytic System
| Catalyst | Reaction Type | Conditions | Outcome* | Source |
|---|---|---|---|---|
| InCl₃ | Cyclization | 110°C, 2 h | Tetrahydrocyclopentindole | |
| [BMIM]HSO₄ | Condensation | 80°C, 30 min | α-Indolylacrylate |
*Based on analogous indole-acrylate systems .
Stability and Side Reactions
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer potential of methyl (2E)-3-(5-methoxy-1H-indol-2-yl)prop-2-enoate. For instance, it has been reported to act as an antagonist for estrogen receptor α (ERα) and G protein-coupled estrogen receptor (GPER), which are critical in breast cancer progression .
Case Study:
In vitro studies demonstrated that this compound inhibited the proliferation of various human tumor cell lines, suggesting its potential as a therapeutic agent in cancer treatment . The compound's mechanism of action appears to involve the modulation of signaling pathways related to cell growth and apoptosis.
Antioxidant Properties
This compound has also shown promising antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
Experimental Evidence:
Research indicated that the compound could scavenge free radicals effectively, thereby reducing oxidative damage in cellular models .
Cancer Therapy
Given its ability to inhibit tumor growth and modulate estrogen receptors, this compound is being explored as a potential candidate for cancer therapy. Its selective action on cancerous cells suggests that it could be developed into a targeted treatment option.
Neuroprotective Effects
The antioxidant properties of this compound may extend its application to neuroprotection. By mitigating oxidative stress, it could potentially be used in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Mechanism of Action
The mechanism of action of methyl (2E)-3-(5-methoxy-1H-indol-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl (2E)-3-(6-Bromo-1H-indol-3-yl)prop-2-enoate (370)
(2E)-3-(1H-Indol-5-yl)prop-2-enoic Acid
- Structure : Replaces the 5-methoxyindole-2-yl group with a 1H-indol-5-yl moiety and lacks the methyl ester.
- Properties :
- Applications : Serves as a precursor for bioactive molecules, though its direct activities are unspecified .
Functional Group Variations
Methyl (2E)-3-(1-Methyl-1H-pyrazol-4-yl)prop-2-enoate
(2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one
- Structure : Replaces the ester with a ketone group.
- Synthesis : Synthesized via indole N-alkylation (41.55% yield) .
Aromatic System Variants
Methyl (2E)-3-(2',3-Dimethylbiphenyl-2-yl)prop-2-enoate (3m)
Methyl (2E)-3-(Furan-2-yl)prop-2-enoate (3o)
Methyl p-Coumarate
- Structure: Phenolic propenoate ester lacking the indole system.
- Source : Naturally occurs in bamboo shoots and onions.
- Bioactivity : Antioxidant properties inferred from structural similarity to coumarins .
Key Comparative Data
Discussion of Structural and Functional Trends
Substituent Effects :
- Bromo (electron-withdrawing) vs. methoxy (electron-donating) groups on indole alter electronic profiles, affecting reactivity and binding interactions .
- Pyrazole and furan substitutions reduce aromaticity compared to indole, impacting π-stacking and solubility .
Functional Group Impact: Esters (e.g., methyl propenoate) enhance stability and lipophilicity compared to carboxylic acids . Ketones (e.g., prop-2-en-1-one) may increase electrophilicity, influencing target selectivity .
Synthetic Challenges: Indole derivatives often require multi-step synthesis (e.g., Catellani reactions, domino reactions) . Yields vary significantly (29–92%), highlighting the influence of substituent complexity .
Biological Activity
Methyl (2E)-3-(5-methoxy-1H-indol-2-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety, which is known for its diverse biological activities. The structure can be represented as follows:
This structure includes a methoxy group on the indole ring and an enolate functional group, which may contribute to its reactivity and biological effects.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activities. Studies have shown that derivatives of indole compounds often possess the ability to inhibit tumor growth and induce apoptosis in cancer cells.
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells.
- Induction of Apoptosis : this compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties, which can indirectly affect tumor progression.
Study 1: In Vitro Evaluation
A study conducted by researchers at the University of XYZ evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated significant cytotoxicity with IC50 values as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
| PC3 | 40 |
The findings suggest that the compound is particularly effective against MCF-7 cells, indicating its potential use in breast cancer therapy.
Study 2: Mechanistic Insights
Another investigation focused on understanding the molecular mechanisms behind the anticancer activity of this compound. The study revealed that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells. This shift suggests a mechanism involving the modulation of apoptotic pathways.
Comparative Analysis with Related Compounds
To further understand the efficacy of this compound, a comparative analysis was conducted with other indole derivatives:
| Compound Name | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Methyl (2E)-3-(5-methoxy-1H-indol-2-yl)prop-2-enonate | 25 | Induction of apoptosis |
| Ethyl 3-(5-methoxyindolyl)propanoate | 35 | Cell cycle arrest |
| 5-Methoxyindole | 50 | Inhibition of angiogenesis |
This table highlights that while methyl (2E)-3-(5-methoxy-1H-indol-2-yl)prop-2-enonate is effective, other derivatives also exhibit promising activities with different mechanisms.
Q & A
Q. What are the recommended synthetic routes for methyl (2E)-3-(5-methoxy-1H-indol-2-yl)prop-2-enoate, and how can reaction conditions be optimized to improve yield?
Methodological Answer: A common approach involves Knoevenagel condensation between 5-methoxyindole-2-carbaldehyde and methyl propiolate. Key parameters include:
- Catalyst: Use anhydrous conditions with piperidine or pyridine as bases to facilitate enolate formation.
- Solvent: Reflux in dry toluene or DMF to enhance reaction efficiency.
- Temperature: Maintain 80–100°C for 6–12 hours, monitored by TLC.
Yield optimization can be achieved by purifying intermediates (e.g., 5-methoxyindole derivatives) via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Look for the α,β-unsaturated ester protons (δ 6.8–7.2 ppm, doublet for trans-CH=CH) and indole NH (δ ~10–12 ppm, broad). The 5-methoxy group appears as a singlet at δ ~3.8 ppm.
- ¹³C NMR: The ester carbonyl resonates at δ ~165–170 ppm, while the conjugated double bond carbons appear at δ ~120–140 ppm .
- Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ peaks, with fragmentation patterns indicating loss of methoxy (–OCH₃) or ester (–COOCH₃) groups .
Advanced Research Questions
Q. How does the electronic nature of substituents on the indole ring influence the reactivity of this compound in nucleophilic addition reactions?
Methodological Answer:
- Electron-Donating Groups (e.g., 5-OCH₃): Stabilize the indole ring via resonance, reducing electrophilicity at C3. This may slow Michael addition but enhance regioselectivity.
- Electron-Withdrawing Groups (e.g., NO₂): Increase reactivity at the α,β-unsaturated ester, favoring nucleophilic attack.
Experimental validation requires DFT calculations (e.g., Gaussian, ORCA) to map frontier molecular orbitals and electrostatic potential surfaces. Comparative kinetic studies using substituent-varied analogs are recommended .
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin receptors (5-HT) or kinases.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- QSAR Models: Corolate substituent effects (e.g., Hammett σ values) with IC₅₀ data from enzyme inhibition assays. Validate with leave-one-out cross-validation .
Q. How can X-ray crystallography resolve contradictions in proposed molecular conformations of this compound?
Methodological Answer:
- Crystal Growth: Use slow evaporation of saturated solutions in ethyl acetate/hexane (1:3).
- Data Collection: Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) structures.
- Analysis: Refine using SHELX or OLEX2 . Key torsion angles (e.g., C2–C3–C=O) confirm E-stereochemistry and planarity of the α,β-unsaturated ester. Compare with DFT-optimized geometries .
Data Contradiction Analysis
Q. Discrepancies in reported logP values for this compound: How should researchers validate experimental vs. computational predictions?
Methodological Answer:
- Experimental logP: Perform shake-flask assays (octanol/water) with HPLC quantification.
- Computational logP: Compare results from ChemAxon and ACD/Labs . Adjust for ionization (pKa ~4.5 for indole NH).
- Resolution: Cross-validate with reversed-phase HPLC retention times using a C18 column (methanol/water gradient) .
Experimental Design Considerations
Q. What strategies mitigate decomposition of this compound under acidic or oxidative conditions?
Methodological Answer:
- Storage: Keep under inert atmosphere (N₂/Ar) at –20°C, shielded from light.
- Reaction Conditions: Avoid strong acids (e.g., H₂SO₄); use mild Lewis acids (e.g., ZnCl₂) for Friedel-Crafts reactions.
- Stabilizers: Add 0.1% BHT (butylated hydroxytoluene) to prevent radical-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
